
Platinum hexafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum hexafluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a strong oxidizing agent and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of platinum hexafluoride involves its strong oxidizing properties. It has been found to be a potent oxidizing agent that can react with a wide range of organic and inorganic compounds. The reaction typically involves the transfer of oxygen atoms to the target compound, resulting in the formation of new chemical bonds.
Biochemical and Physiological Effects:
Platinum hexafluoride has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been found to affect the activity of various enzymes in the body, leading to changes in metabolic pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using platinum hexafluoride in lab experiments is its strong oxidizing properties. This makes it useful in a wide range of applications, including organic synthesis and materials science. However, due to its highly reactive nature, it requires careful handling and storage. It is also expensive and not readily available in large quantities.
Future Directions
There are several future directions for research on platinum hexafluoride. One area of interest is its potential use in the development of new platinum-based catalysts. It is also possible that it could be used in the treatment of certain medical conditions, although more research is needed in this area. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential applications in other areas of science.
Conclusion:
In conclusion, platinum hexafluoride is a highly reactive and unstable compound that has been extensively studied for its potential applications in various fields of science. Its strong oxidizing properties make it useful in organic synthesis and materials science, but it requires careful handling and storage due to its highly reactive nature. Further research is needed to fully understand its potential applications and to explore new directions for its use in scientific research.
Synthesis Methods
The synthesis of platinum hexafluoride can be achieved by the reaction between platinum metal and fluorine gas. This reaction is highly exothermic and requires careful handling due to the potential for explosions. The reaction is typically carried out at low temperatures and in the presence of a catalyst such as cobalt trifluoride. The resulting product is a pale yellow crystalline solid that is highly reactive and unstable.
Scientific Research Applications
Platinum hexafluoride has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a strong oxidizing agent and has been found to be useful in the synthesis of various organic compounds. It has also been used in the field of materials science, where it has been found to be useful in the preparation of platinum-based catalysts.
properties
CAS RN |
13693-05-5 |
|---|---|
Product Name |
Platinum hexafluoride |
Molecular Formula |
F6Pt-2 |
Molecular Weight |
309.07 g/mol |
IUPAC Name |
hexafluoroplatinum(2-) |
InChI |
InChI=1S/6FH.Pt/h6*1H;/q;;;;;;+4/p-6 |
InChI Key |
IEAIZEZQDJZVMI-UHFFFAOYSA-H |
SMILES |
F[Pt-2](F)(F)(F)(F)F |
Canonical SMILES |
F[Pt-2](F)(F)(F)(F)F |
Other CAS RN |
13693-05-5 |
synonyms |
platinum hexafluoride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



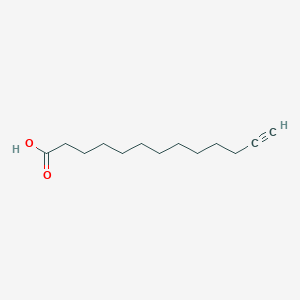
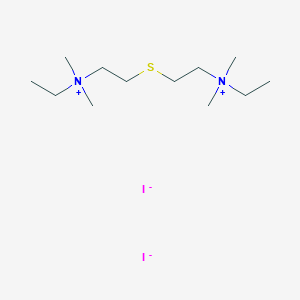

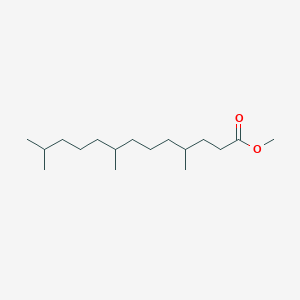

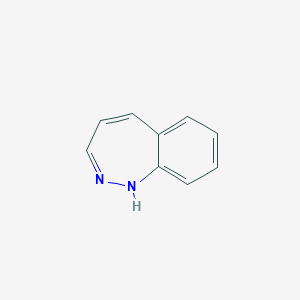


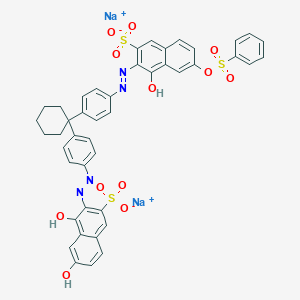
![3-butoxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B76474.png)
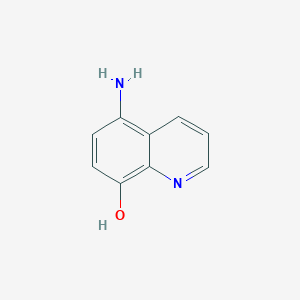
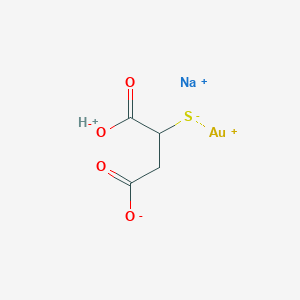
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)